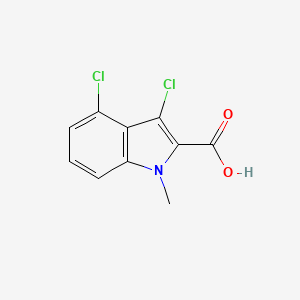
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Scientific Research Applications
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid include:
- 1-Methyl-1H-indole-2-carboxylic acid
- 3,4-Dichloro-1H-indole-2-carboxylic acid
- 1-Methyl-3,4-dichloro-1H-indole
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
23967-45-5 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
3,4-dichloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-6-4-2-3-5(11)7(6)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
MTXWAYBIFCWGIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


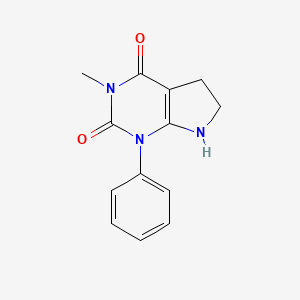
![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

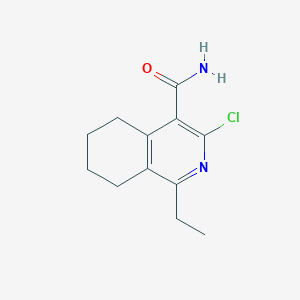
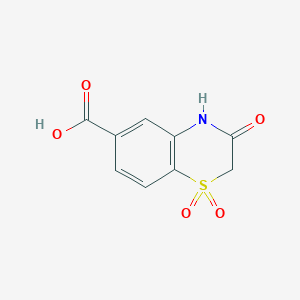
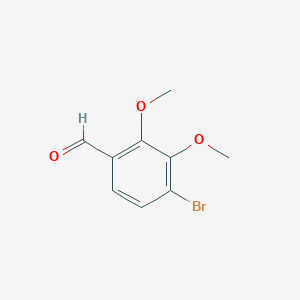
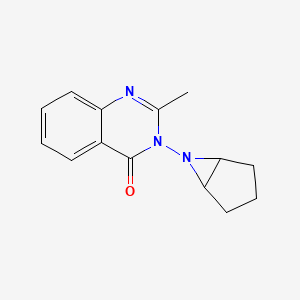
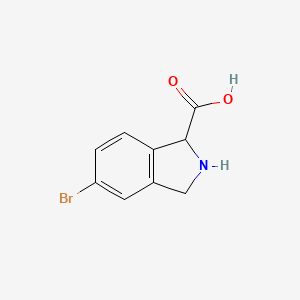





![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)
